molecular formula C13H24O4 B13930441 Propan-1,3-dioic acid, di[3-methylbutyl] ester CAS No. 64617-96-5

Propan-1,3-dioic acid, di[3-methylbutyl] ester

Cat. No.: B13930441
CAS No.: 64617-96-5
M. Wt: 244.33 g/mol
InChI Key: MZXKSEBRMIOIIE-UHFFFAOYSA-N
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Description

Propan-1,3-dioic acid, di[3-methylbutyl] ester (CAS 64617-96-5), also known as di(3-methylbutyl) malonate, is a malonic acid diester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.3273 g/mol . Its IUPAC Standard InChIKey is MZXKSEBRMIOIIE-UHFFFAOYSA-N, reflecting its branched ester groups derived from 3-methylbutanol.

Properties

CAS No.

64617-96-5

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

bis(3-methylbutyl) propanedioate

InChI

InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

MZXKSEBRMIOIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC(=O)OCCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route: Esterification

The predominant and well-documented method for preparing this compound is the esterification of malonic acid with 3-methylbutanol. This is a classical condensation reaction where the carboxylic acid groups of malonic acid react with the hydroxyl groups of the alcohol to form ester linkages, releasing water as a byproduct.

Reaction Scheme:

$$
\text{HOOC-CH}2\text{-COOH} + 2 \ \text{HO-CH}2\text{-C(CH}3)2\text{CH}3 \rightarrow \text{(CH}2\text{-COO-CH}2\text{-C(CH}3)2\text{CH}3)2 + 2 \ \text{H}2\text{O}
$$

Where:

  • HOOC-CH2-COOH = Malonic acid (propan-1,3-dioic acid)

  • HO-CH2-C(CH3)2CH3 = 3-Methylbutanol

  • Product = this compound

This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the esterification rate.

Detailed Procedure

  • Raw Materials:

    • Malonic acid (propan-1,3-dioic acid)

    • 3-Methylbutanol (3-methyl-1-butanol)

    • Acid catalyst (e.g., concentrated sulfuric acid)

  • Process:

    • Malonic acid and 3-methylbutanol are mixed in stoichiometric or slight excess amounts of alcohol to drive the reaction towards ester formation.

    • An acid catalyst is added to the reaction mixture to protonate the carboxyl groups, increasing electrophilicity.

    • The mixture is heated under reflux, typically between 100–140°C, to facilitate the removal of water formed during the reaction.

    • Water is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards ester formation.

    • After completion, the reaction mixture is cooled, neutralized if necessary, and the ester product is isolated by extraction and purification techniques such as distillation or chromatography.

Alternative Methods and Variations

  • Use of Acid Chlorides or Anhydrides: Instead of direct esterification, malonic acid derivatives such as malonyl chloride or malonic anhydride can be reacted with 3-methylbutanol to form the ester under milder conditions and often with higher yields.

  • Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems may be employed for more environmentally friendly synthesis, though this is less common industrially for this compound.

  • Solvent and Catalyst Variations: Different solvents (e.g., toluene) and catalysts (e.g., solid acid catalysts) may be used to optimize yield and purity.

Analytical Data and Reaction Parameters

Parameter Typical Value/Condition Notes
Molecular formula C13H24O4
Molecular weight 244.33 g/mol
Reaction temperature 100–140 °C Reflux conditions
Catalyst Concentrated sulfuric acid or p-toluenesulfonic acid Acid catalysis essential for esterification
Molar ratio (alcohol:acid) 2:1 or slight excess of alcohol To drive equilibrium toward ester
Reaction time 4–8 hours Depending on scale and conditions
Water removal technique Dean-Stark apparatus or azeotropic distillation Critical for shifting equilibrium
Purification Extraction, distillation, chromatography To isolate pure ester product

Research Findings and Literature Survey

  • The esterification method remains the most straightforward and widely used preparation technique for this compound, as supported by chemical suppliers and databases.

  • The choice of catalyst and reaction conditions significantly affects the yield and purity. Acid catalysis with sulfuric acid is standard, but alternatives are explored for greener synthesis.

  • The compound's reactivity as an ester allows further functionalization, making it valuable in organic synthesis pathways.

  • No significant alternative industrial-scale methods have been reported that deviate substantially from the esterification approach.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Direct esterification Malonic acid + 3-methylbutanol + acid catalyst, reflux with water removal Simple, cost-effective, well-established Requires acid catalyst, long reaction time
Acid chloride/anhydride route Reaction of malonyl chloride/anhydride with 3-methylbutanol Higher reactivity, faster reaction Requires preparation of acid derivatives, more hazardous reagents
Enzymatic esterification Lipase-catalyzed esterification in organic media Environmentally friendly, mild conditions Less common, possibly lower yields, longer times

Chemical Reactions Analysis

Types of Reactions

Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .

Comparison with Similar Compounds

Diethyl Malonate (Propanedioic acid, diethyl ester)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • LogP : ~1.14 (lower hydrophobicity than di[3-methylbutyl] ester)
  • Applications : Widely used as a precursor in pharmaceuticals (e.g., barbiturates) and agrochemicals.
  • Key Difference : Shorter ethyl ester chains result in higher water solubility and lower thermal stability compared to di[3-methylbutyl] ester .

Diisoamyl Succinate (Bis(3-methylbutyl) butanedioate)

  • Molecular Formula : C₁₄H₂₆O₄
  • Molecular Weight : 270.36 g/mol
  • Applications : Plasticizer and solvent in coatings.
  • Key Difference : The succinic acid backbone (four-carbon diacid) increases molecular weight and logP (~3.2), enhancing lipophilicity and viscosity .

Monoester Analogues

3-Methylbutyl Isobutyrate (Propanoic acid, 2-methyl-, 3-methylbutyl ester)

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • LogP : ~3.0 (estimated)
  • Applications : Flavoring agent with fruity odor.
  • Key Difference: Monoester structure and branched isobutyric acid chain reduce steric hindrance, increasing volatility compared to diesters .

Isoamyl Acrylate (2-Propenoic acid, 3-methylbutyl ester)

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Applications: Monomer in acrylic resins and adhesives.
  • Key Difference : Acrylate functional group introduces reactivity for polymerization, absent in malonate diesters .

Environmental and Toxicological Comparison

  • Diethyl Malonate : EPA classifies it as a low-priority substance due to rapid hydrolysis and low ecological persistence .
  • Diisoamyl Succinate : Greater environmental persistence due to higher molecular weight and resistance to hydrolysis .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP Boiling Point (°C) Primary Use
Di[3-methylbutyl] Malonate 244.33 2.555 375.39 Polymer Synthesis
Diethyl Malonate 160.17 1.14 199.0 Pharmaceuticals
Diisoamyl Succinate 270.36 ~3.2 315.0 (est.) Plasticizers
3-Methylbutyl Isobutyrate 158.24 ~3.0 172.0 Flavoring Agents

Table 2: Structural Comparison

Compound Acid Core Ester Groups Functional Group Reactivity
Di[3-methylbutyl] Malonate Malonic acid 3-methylbutyl Ester hydrolysis
Diethyl Malonate Malonic acid Ethyl Nucleophilic substitution
Isoamyl Acrylate Acrylic acid 3-methylbutyl Radical polymerization

Biological Activity

Introduction

Propan-1,3-dioic acid, di[3-methylbutyl] ester, commonly known as di(3-methylbutyl) malonate, is an ester derivative of malonic acid. Its molecular formula is C13H24O4C_{13}H_{24}O_{4} with a molecular weight of approximately 244.33 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including its applications in pharmaceuticals and materials science.

  • IUPAC Name : Propanedioic acid, di[3-methylbutyl] ester
  • CAS Number : 64617-96-5
  • Structural Formula :
O C C C C C O O\text{O C C C C C O O}

Biological Activity

The biological activity of di(3-methylbutyl) malonate can be summarized in the following key areas:

  • Antimicrobial Properties :
    • Di(3-methylbutyl) malonate has demonstrated antimicrobial activity against various bacterial strains. In studies examining its efficacy, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in biological systems. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation in cellular membranes .
  • Anti-inflammatory Effects :
    • Research indicates that di(3-methylbutyl) malonate may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which could be useful in treating inflammatory diseases .
  • Potential in Drug Development :
    • Given its structural similarity to other biologically active compounds, di(3-methylbutyl) malonate is being explored for its potential as a lead compound in drug discovery, particularly for conditions related to inflammation and infection .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial efficacy of various esters, including di(3-methylbutyl) malonate. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 2: Antioxidant Capacity

In a controlled experiment assessing the antioxidant capacity of di(3-methylbutyl) malonate, it was found that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The reduction in reactive oxygen species (ROS) levels was quantified using fluorescence assays.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialInhibits growth of S. aureus and E. coli
AntioxidantReduces ROS levels in human cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Drug Development PotentialExplored as a lead compound

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